N-(4-Methylthiazol-2-yl)cinnamamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H12N2OS/c1-10-9-17-13(14-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/b8-7+ |
InChI Key |
NEOPWXSQQLTDNB-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of N 4 Methylthiazol 2 Yl Cinnamamide
Established Synthetic Routes to the N-(4-Methylthiazol-2-yl)cinnamamide Core Structure
The foundational synthesis of this compound typically involves the coupling of two key precursors: 2-amino-4-methylthiazole (B167648) and a cinnamic acid derivative.
Amide Bond Formation Strategies: Acylation Reactions with Cinnamoyl Chlorides
A primary and widely used method for constructing the this compound scaffold is through an acylation reaction. nih.gov This involves the reaction of 2-amino-4-methylthiazole with a cinnamoyl chloride derivative. The cinnamoyl chloride itself is commonly prepared by treating cinnamic acid with a chlorinating agent, such as thionyl chloride. nih.gov This two-step process first activates the carboxylic acid group of cinnamic acid, making it highly reactive towards the amino group of the thiazole (B1198619).
The general reaction is as follows: Cinnamic Acid + Thionyl Chloride → Cinnamoyl Chloride Cinnamoyl Chloride + 2-Amino-4-methylthiazole → this compound
This method is effective for producing a variety of cinnamamide (B152044) derivatives by simply using substituted cinnamic acids in the initial step.
Synthesis of Precursor Aminothiazole and Cinnamic Acid Derivatives
The accessibility of the final cinnamamide product is dependent on the efficient synthesis of its precursors.
2-Amino-4-methylthiazole: The Hantzsch thiazole synthesis is a classic and common method for preparing 2-aminothiazoles. thieme-connect.com A well-established procedure involves the reaction of thiourea (B124793) with chloroacetone (B47974). orgsyn.org In this reaction, thiourea is suspended in water, and chloroacetone is added, leading to an exothermic reaction and the formation of a yellow solution. After refluxing and subsequent workup with a base like sodium hydroxide, the product, 2-amino-4-methylthiazole, is isolated. orgsyn.org Alternative methods include the reaction of chloroacetone with ammonium (B1175870) thiocyanate. orgsyn.org More recent developments have explored "one-pot" two-step reactions involving bromination and cyclization to simplify the process and improve yields. google.com
Cinnamic Acid Derivatives: Cinnamic acids can be synthesized through various classic organic reactions. The Perkin reaction, which uses an aromatic aldehyde, acetic anhydride, and an alkali salt of the acid, is a traditional method. jocpr.com Another common approach is the Knoevenagel condensation, which involves the reaction of a benzaldehyde (B42025) derivative with malonic acid in the presence of a base like piperidine. tandfonline.com These methods allow for the preparation of a wide array of substituted cinnamic acids by starting with different benzaldehyde derivatives. tandfonline.commdpi.com
Innovative and Sustainable Synthetic Approaches for this compound Analogs
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole and triazole derivatives. nih.govnih.govorganic-chemistry.org The key advantages of microwave synthesis include significantly reduced reaction times, often from hours to minutes, and improved reaction yields. nih.govorganic-chemistry.org For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved in just 10 minutes under microwave irradiation, compared to much longer periods with conventional heating. organic-chemistry.org This approach holds significant promise for the rapid and efficient synthesis of this compound and its analogs. The condensation of benzaldehyde derivatives with malonic acid to form cinnamic acids can also be expedited using microwave irradiation, sometimes in solvent-free conditions. jocpr.comtandfonline.com
Application of Green Chemistry Principles in Synthetic Pathways
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing cinnamamide derivatives, this can involve several strategies. One approach is the use of more environmentally benign solvents, such as ethanol, or even conducting reactions in solvent-free conditions, which can be facilitated by microwave irradiation. tandfonline.commdpi.com Another green strategy is the use of enzymatic catalysis. For example, enzymes like Novozym 435 have been used for the synthesis of cinnamic acid esters, offering high conversion rates and the potential for enzyme reuse. jocpr.com Lipozyme® TL IM has also been employed to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines in a continuous-flow microreactor, providing an efficient and more sustainable alternative to traditional chemical condensation reagents like DCC. mdpi.com
Catalytic Reactions for Enhanced Efficiency and Selectivity
The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. In the synthesis of thiazole derivatives, reusable nanocatalysts like NiFe2O4 have been employed in a one-pot synthesis, demonstrating high yields and adherence to green chemistry principles. nih.gov For the synthesis of cinnamamide analogs, various catalysts can be employed to facilitate the amide bond formation. While traditional methods may use coupling agents that generate stoichiometric byproducts, catalytic approaches aim to minimize waste and improve atom economy. mdpi.com For example, the development of catalytic methods for the direct amidation of cinnamic acids with 2-amino-4-methylthiazole would represent a significant advancement in the field.
Summary of Synthetic Approaches
| Method | Description | Advantages | Key Precursors |
| Acylation with Cinnamoyl Chlorides | Two-step process involving the formation of cinnamoyl chloride from cinnamic acid, followed by reaction with 2-amino-4-methylthiazole. nih.gov | Well-established, versatile for creating derivatives. | Cinnamic acid, Thionyl chloride, 2-Amino-4-methylthiazole |
| Hantzsch Thiazole Synthesis | Reaction of thiourea with an α-haloketone (e.g., chloroacetone) to form the 2-aminothiazole (B372263) ring. orgsyn.org | Classic and reliable method for precursor synthesis. | Thiourea, Chloroacetone |
| Knoevenagel Condensation | Condensation of a benzaldehyde derivative with malonic acid to produce cinnamic acid derivatives. tandfonline.com | Effective for synthesizing a variety of substituted cinnamic acids. | Benzaldehyde derivatives, Malonic acid, Piperidine |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. nih.govorganic-chemistry.org | Drastically reduced reaction times, often higher yields. nih.gov | Applicable to various steps in the overall synthesis. |
| Green Chemistry Approaches | Employment of environmentally friendly solvents, catalysts, and reaction conditions. tandfonline.commdpi.com | Reduced environmental impact, increased safety. | Varies depending on the specific green method employed. |
| Catalytic Reactions | Use of catalysts (e.g., nanocatalysts, enzymes) to improve reaction efficiency and selectivity. mdpi.comnih.gov | Higher efficiency, selectivity, and potential for catalyst reuse. | Varies depending on the catalytic system. |
Systematic Design and Synthesis of this compound Derivative Libraries
The development of libraries of this compound derivatives is a key strategy in medicinal chemistry and materials science for the exploration of structure-activity relationships (SAR) and the discovery of novel compounds with enhanced or specific biological or chemical properties. This systematic approach allows for the efficient generation of a multitude of structurally related compounds, facilitating a comprehensive understanding of how chemical modifications influence the parent molecule's characteristics.
Rational Design Principles for Structural Diversification
The rational design of this compound derivative libraries is predicated on a foundational understanding of the molecule's core structure, which comprises a cinnamoyl moiety attached to a 2-amino-4-methylthiazole scaffold. The design principles for diversifying this structure are guided by established pharmacophoric features and the desire to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Key considerations in the rational design process include:
Pharmacophore-guided modifications: The thiazole ring is a known pharmacophore present in numerous biologically active compounds, including some with antimicrobial and anticancer properties. scilit.com Similarly, the cinnamamide scaffold is a versatile template for designing new drug-like molecules. ashdin.com Design strategies often focus on retaining these core motifs while introducing a variety of substituents to probe specific interactions with biological targets.
Isosteric and bioisosteric replacements: To fine-tune the properties of the lead compound, isosteric or bioisosteric replacements of key functional groups are employed. For instance, the methyl group on the thiazole ring could be replaced with other small alkyl groups or hydrogen to investigate the impact of steric bulk in that region.
Modulation of electronic effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the cinnamoyl moiety can significantly alter the electronic distribution of the entire molecule. This, in turn, can influence binding affinities, reactivity, and pharmacokinetic profiles.
Conformational constraints: The flexibility of the cinnamamide linker can be modulated by introducing bulky substituents or by incorporating the double bond into a ring system. This can help to lock the molecule into a specific bioactive conformation.
A study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives revealed that steric effects play a crucial role in their anti-tumor activity. acs.orgrsc.org This finding underscores the importance of systematically varying the size and shape of substituents to optimize biological activity.
Strategies for Substituent Variation on Aromatic and Heterocyclic Moieties
The systematic variation of substituents on both the aromatic (phenyl) and heterocyclic (thiazole) rings is a cornerstone of building a diverse library of this compound derivatives.
Aromatic Moiety (Cinnamoyl Group):
The phenyl ring of the cinnamoyl group is a prime target for modification. A variety of commercially available or readily synthesizable substituted cinnamic acids can be used as starting materials. Common strategies include:
Positional Isomerism: Introducing substituents at the ortho-, meta-, and para-positions of the phenyl ring to explore the spatial requirements of the target binding pocket.
Electronic Modulation: Incorporating a range of substituents with varying electronic properties, such as:
Electron-donating groups: -OCH₃, -CH₃, -N(CH₃)₂
Electron-withdrawing groups: -Cl, -F, -Br, -NO₂, -CF₃
Lipophilicity and Solubility Tuning: Introducing polar groups (e.g., -OH, -COOH) to enhance aqueous solubility or lipophilic groups (e.g., -t-butyl, -phenyl) to increase membrane permeability.
Heterocyclic Moiety (Thiazole Ring):
While the 4-methylthiazole (B1212942) core is often maintained, variations can be introduced to probe the importance of this region. Strategies for modifying the thiazole moiety may involve:
Synthesis of novel 2-aminothiazoles: The synthesis of the parent this compound typically involves the acylation of 2-amino-4-methylthiazole with cinnamoyl chloride or a related activated cinnamic acid derivative. ashdin.comnih.gov By starting with different 2-aminothiazoles, the substituent at the 4-position can be varied.
Functionalization of the methyl group: While more synthetically challenging, the methyl group at the 4-position could potentially be functionalized to introduce further diversity.
A general synthetic pathway to N-(thiazol-2-yl)cinnamamide derivatives involves the reaction of a substituted cinnamoyl chloride with the corresponding 2-aminothiazole in the presence of a base like pyridine. ashdin.com
| Starting Material 1 | Starting Material 2 | Resulting Moiety Variation |
| Substituted Cinnamic Acid | 2-Amino-4-methylthiazole | Variation on the aromatic ring |
| Cinnamic Acid | Substituted 2-aminothiazole | Variation on the heterocyclic ring |
Combinatorial Chemistry and Parallel Synthesis Approaches (if applicable)
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large, organized libraries of this compound derivatives. These approaches are particularly well-suited for this class of compounds due to the straightforward amide bond formation that connects the two key building blocks. researchgate.net
Parallel Synthesis:
In a parallel synthesis approach, a core scaffold (e.g., 2-amino-4-methylthiazole) is reacted with a diverse set of building blocks (e.g., various substituted cinnamoyl chlorides) in a spatially separated manner, such as in a multi-well plate. nih.gov This allows for the simultaneous synthesis of a large number of individual, well-characterized compounds.
A typical parallel synthesis workflow for a library of this compound derivatives would involve:
Preparation of Building Blocks: A library of substituted cinnamic acids is converted to their corresponding acid chlorides or other activated forms.
Reaction Setup: In each well of a reaction block, a solution of 2-amino-4-methylthiazole is treated with a different activated cinnamic acid derivative.
Reaction and Work-up: The reactions are allowed to proceed, followed by a streamlined work-up and purification process, which can often be automated.
Characterization: The resulting library of compounds is then characterized using high-throughput techniques such as LC-MS and NMR.
The use of microreactors in a continuous-flow setup has also been shown to be a highly efficient method for the synthesis of cinnamamides, offering advantages such as short reaction times and mild conditions. mdpi.com
Combinatorial Chemistry:
While often used interchangeably with parallel synthesis, true combinatorial chemistry can involve a "split-and-pool" strategy to generate vast libraries of compounds. However, for the focused exploration of this compound derivatives, parallel synthesis is the more common and practical approach, as it provides discrete compounds for screening without the need for deconvolution.
The generation of an amide library based on the coupling of carboxylic acids to primary amines is a classic example of a combinatorial synthesis procedure. researchgate.net This same principle is directly applicable to the synthesis of this compound derivatives.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 4 Methylthiazol 2 Yl Cinnamamide Derivatives
Elucidation of Critical Structural Determinants for Biological Activity
SAR studies are fundamental in medicinal chemistry for identifying the pharmacophore, which is the essential arrangement of functional groups in a molecule that is necessary for its biological activity. For N-(4-Methylthiazol-2-yl)cinnamamide derivatives, these studies have systematically investigated the roles of the cinnamoyl moiety and the thiazole (B1198619) ring.
Influence of Cinnamoyl Moiety Modifications on Potency and Selectivity
The cinnamoyl portion of the molecule, characterized by a phenyl ring attached to an α,β-unsaturated amide system, is a critical determinant of biological activity. Modifications to the phenyl ring of the cinnamoyl group have been shown to significantly impact the potency of these compounds.
Research on related N-(4-phenylthiazol-2-yl)cinnamamide derivatives has provided valuable insights into the SAR of this class of compounds. Studies have shown that the nature and position of substituents on the cinnamoyl phenyl ring play a crucial role in their anti-tumor activity. For instance, the introduction of different groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. researchgate.netrsc.org
One study synthesized a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives and evaluated their anti-proliferative activities. The results indicated that steric effects are a major factor influencing anti-tumor potency. rsc.org For example, compound 8f from this series, which has a specific substitution pattern on the cinnamoyl ring, demonstrated excellent inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from nanomolar to sub-micromolar concentrations. researchgate.netrsc.org
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 8f | Jurkat | 0.035 | researchgate.netrsc.org |
| 8f | K562 | Sub-micromolar | researchgate.netrsc.org |
| 8f | Bel7402 | Sub-micromolar | researchgate.netrsc.org |
| 8f | A549 | Sub-micromolar | researchgate.netrsc.org |
This interactive table summarizes the potent anti-proliferative activity of compound 8f, a derivative of N-(4-phenylthiazol-2-yl)cinnamamide.
Furthermore, studies on other cinnamamide (B152044) derivatives have highlighted the importance of substituents for other biological activities, such as antidepressant effects. For example, the presence of a trifluoromethyl group on a methylenedioxyphenyl moiety of the cinnamamide structure led to significant antidepressant activity in animal models. nih.gov This suggests that the electronic properties imparted by substituents on the cinnamoyl ring are key to modulating biological responses.
Impact of Thiazole Ring Substitution and Heterocyclic Modifications
The thiazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com In the context of this compound, modifications to this heterocyclic system are critical for tuning biological efficacy.
Further modifications on the thiazole ring itself, such as N-alkylation, have been explored. In a study of related thiazole derivatives, changing an N-methyl group to an ethyl group resulted in a marked decrease in antimigration activity, demonstrating the sensitivity of the biological response to even small structural changes on the thiazole nitrogen. nih.gov
The general importance of the thiazole moiety is underscored by findings that even its presence is a key factor. In one study, all synthesized thiazole derivatives showed antiproliferative activity, which was attributed to the presence of the sulfur- and nitrogen-containing thiazole moiety. mdpi.com The introduction of different substituents onto the core structure can then increase or decrease the IC₅₀ values. For example, compound 4c in one study, which featured a phenylhydrazinylidene substitution, showed potent cytotoxic activity against MCF-7 and HepG2 cancer cell lines. mdpi.com
| Compound | Substitution (R) | Cell Line | IC₅₀ (µM) | Source |
| 4a | H | MCF-7 | 12.7 ± 0.77 | mdpi.com |
| 4a | H | HepG2 | 6.69 ± 0.41 | mdpi.com |
| 4b | Br | MCF-7 | 31.5 ± 1.91 | mdpi.com |
| 4b | Br | HepG2 | 51.7 ± 3.13 | mdpi.com |
| 4c | NH-NH-Ph | MCF-7 | 2.57 ± 0.16 | mdpi.com |
| 4c | NH-NH-Ph | HepG2 | 7.26 ± 0.44 | mdpi.com |
| 5 | OCOCH₃ (replaces OH) | MCF-7 | 28.0 ± 1.69 | mdpi.com |
| 5 | OCOCH₃ (replaces OH) | HepG2 | 26.8 ± 1.62 | mdpi.com |
| Staurosporine | (Standard) | MCF-7 | 6.77 ± 0.41 | mdpi.com |
| Staurosporine | (Standard) | HepG2 | 8.4 ± 0.51 | mdpi.com |
This interactive table illustrates the impact of different substitutions on the cytotoxic activity of thiazole derivatives, with compound 4c showing the highest potency.
Conformational Analysis and its Correlation with Biological Response
Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. The three-dimensional conformation of a drug molecule is crucial as it dictates how it fits into the binding site of its biological target. For flexible molecules like this compound, which have several rotatable bonds, understanding the preferred low-energy conformations is key to rationalizing their biological activity.
While specific conformational analysis studies on this compound itself are not widely published, studies on structurally related compounds provide valuable insights. For instance, quantum chemical calculations on N³- and N¹-thietanyl derivatives of pyrimidines have been used to determine the most stable isomers and the energy barriers for internal rotation of the heterocyclic group. researchgate.net Such computational methods, like Density Functional Theory (DFT), can be applied to this compound and its analogs to predict their most stable conformations in different environments (gas phase, solution).
The correlation between conformation and biological response is often established through molecular docking studies, which simulate the binding of a ligand to a receptor. These studies can help explain why certain derivatives are more potent than others by revealing differences in their binding modes and interaction energies, which are a direct consequence of their conformational preferences. For N-(4-phenylthiazol-2-yl) cinnamamide derivatives, docking studies have been used to rationalize the preliminary SAR, suggesting that the molecule's ability to adopt a specific conformation for optimal binding is key to its activity. researchgate.net
Development and Validation of QSAR Models for this compound Analogs
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive synthesis and testing. nih.gov
Selection and Calculation of Physico-Chemical Descriptors
The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. These descriptors quantify various aspects of a molecule's physico-chemical properties. For this compound analogs, a wide range of descriptors can be calculated using specialized software. These are typically categorized as follows:
Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, number of rotatable bonds, and counts of specific functional groups (e.g., hydrogen bond donors and acceptors). nih.gov
Topological Descriptors: These are numerical representations of molecular branching and shape, such as the Wiener index and connectivity indices. researchgate.net
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., DFT), these descriptors provide information about the electronic properties of the molecule. nih.gov Common examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. nih.govnih.gov
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), polarizability, and polar surface area (PSA), which are crucial for predicting a molecule's absorption and transport properties. researchgate.net
The following table provides examples of descriptor classes and specific descriptors commonly employed in QSAR studies of related heterocyclic compounds. nih.govresearchgate.net
| Descriptor Class | Specific Descriptors | Description | Source |
| Constitutional | Molecular Weight, NHBA, NHBD, NRB | Describes molecular size, hydrogen bonding capacity, and flexibility. | nih.govresearchgate.net |
| Topological | Wiener index, Total Connectivity (TC) | Quantifies molecular branching and overall connectivity. | nih.govresearchgate.net |
| Quantum/Electronic | EHOMO, ELUMO, Dipole moment, Polarizability | Relates to chemical reactivity, stability, and intermolecular interactions. | nih.govnih.gov |
| Physicochemical | Polar Surface Area (PSA), Andrews affinity | Describes polarity and drug-receptor interaction contributions. | researchgate.net |
This interactive table lists various classes of molecular descriptors used in QSAR modeling.
Statistical Methods for Model Derivation and Optimization
Once descriptors are calculated, statistical methods are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). annamalaiuniversity.ac.in The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.govnih.gov
Several statistical techniques are employed for QSAR model development:
Multiple Linear Regression (MLR): This is one of the simplest and most common methods. It generates a linear equation relating the biological activity to a set of selected descriptors. nih.govannamalaiuniversity.ac.in
Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when they are correlated with each other (multicollinearity). PLS reduces the descriptor variables to a smaller number of orthogonal latent variables. annamalaiuniversity.ac.in
Non-linear Methods: When the relationship between structure and activity is not linear, methods like Artificial Neural Networks (ANN) and Gene Expression Programming (GEP) are used. nih.govfrontiersin.org ANNs are powerful for modeling complex relationships, while GEP can evolve non-linear models that are often more predictive than linear ones. frontiersin.orgnih.gov
Model validation is a critical step to ensure that the developed QSAR model is robust, stable, and has good predictive ability. researchgate.net Key validation metrics include:
Coefficient of determination (R²): Measures the goodness-of-fit for the training set.
Leave-One-Out Cross-Validation (Q² or R²cv): An internal validation technique where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound. A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.netresearchgate.net
External Validation (R²pred): The model's ability to predict the activity of the external test set compounds. This is considered the most stringent test of a model's predictive power. researchgate.net
Y-Randomization: A test to ensure the model is not the result of a chance correlation. The biological activity data is shuffled randomly, and a new model is built. A low R² for the randomized models confirms the original model's validity. nih.gov
Studies on various thiazole and thiazolidine (B150603) derivatives have successfully employed these methods to generate predictive QSAR models for anticancer and antitubercular activities, demonstrating the utility of this approach in drug discovery. nih.govnih.govfrontiersin.org
Predictive Power and Limitations of QSAR in this Compound Class
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound and related thiazole-containing structures, QSAR studies aim to build models that can reliably predict the therapeutic potential of newly designed molecules, thereby reducing the need for extensive synthesis and testing. mdpi.comnih.gov
The predictive power of a QSAR model is paramount and is assessed through rigorous validation. imist.ma A study on thiazole derivatives targeting the PIN1 enzyme, for instance, developed several QSAR models using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). imist.ma The robustness of these models was confirmed using internal and external validation techniques. imist.ma The MLR model showed satisfactory performance with a high correlation coefficient for the test set (R²_test = 0.78), indicating a good ability to predict the activity of new compounds. imist.ma The ANN model demonstrated even greater predictive power with an R²_test of 0.98. imist.ma Such high statistical values suggest that for this class of compounds, well-constructed QSAR models can be powerful predictive instruments. imist.ma
However, the predictive capability of any QSAR model is not without its limitations. A primary constraint is the applicability domain . A model is only reliable for predicting the activity of compounds that are structurally similar to the training set used to build the model. imist.manih.gov The Williams plot is a common graphical tool used to define this domain and detect outliers—compounds for which the model's prediction may be unreliable. imist.ma
Another significant limitation is the potential for model performance to degrade over time as new chemical entities with different structural features are synthesized. nih.gov Research on QSAR models for human liver microsomal stability showed that models performed well during cross-validation but failed to predict the activity of data published later. nih.gov This highlights the critical need to continually retrain and update QSAR models with new experimental data to maintain their predictive accuracy and expand their applicability domain. nih.gov
Furthermore, the quality of the input data is crucial. The accuracy of the biological activity data and the relevance of the chosen molecular descriptors directly impact the model's predictive power. researchgate.net For thiazole-based compounds, descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., ELUMO), and molar refractivity (MR) have been shown to be important. imist.ma
A QSAR study on thiazolidine derivatives as antitubulin agents further illustrates these principles. The model developed showed a very high correlation (r² = 0.941) between physicochemical parameters (XlogP, kaapa2, Quadrupole1) and cytotoxic activity. nih.gov This indicates a strong predictive relationship but is confined to the specific chemical space of the studied N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides. nih.gov
| QSAR Model Validation Metrics for Thiazole Derivatives | |
| Model Type | Multiple Linear Regression (MLR) |
| Validation Method | Internal and External |
| Training Set R² | 0.76 |
| Cross-Validation R² (R²cv) | 0.63 |
| Test Set R² (R²test) | 0.78 |
| Key Descriptors | MR, LogP, ELUMO, J |
| Source: RHAZES: Green and Applied Chemistry imist.ma |
| QSAR Model Validation Metrics for Thiazole Derivatives | |
| Model Type | Artificial Neural Network (ANN) |
| Validation Method | Internal and External |
| Training Set R² | 0.98 |
| Cross-Validation R² (R²cv) | 0.99 |
| Test Set R² (R²test) | 0.98 |
| Key Descriptors | MR, LogP, ELUMO, J |
| Source: RHAZES: Green and Applied Chemistry imist.ma |
Pharmacophore Modeling and Ligand-Based Design Applications
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.commdpi.com This approach is particularly valuable when the 3D structure of the target protein is unknown. mdpi.com For this compound derivatives, pharmacophore models can be generated from a set of known active compounds.
The process involves aligning active molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.net The resulting 3D pharmacophore hypothesis serves as a template or query for designing new molecules or for virtual screening of compound libraries to find novel, structurally diverse hits with the desired activity. dovepress.commdpi.com
For example, in the development of antitubercular agents, a ligand-based model was created from 170 active 1,3-Benzothiazin-4-one compounds. nih.gov This model was then used to design a new series of compounds, several of which exhibited improved activity and better metabolic stability. nih.gov This demonstrates the practical application of ligand-based design in optimizing lead compounds. nih.gov
Similarly, structure-activity relationship (SAR) studies on thiazolyl-hydroxamate derivatives as HDAC6 inhibitors identified key structural features for activity and selectivity. researchgate.net Docking analyses, which can be used to generate structure-based pharmacophores, revealed the importance of the aliphatic linker size and the electronic properties of the aryl cap group. researchgate.net This information provides a clear rationale for designing next-generation inhibitors. researchgate.net
The success of pharmacophore modeling is highly dependent on the quality and diversity of the input ligand set. mdpi.com The generated models must be carefully validated to ensure they can distinguish between active and inactive molecules before being used for large-scale virtual screening. mdpi.com
| Key Pharmacophoric Features in Drug Design |
| Feature Type |
| Hydrogen Bond Donor |
| Hydrogen Bond Acceptor |
| Aromatic Ring |
| Hydrophobic Center |
| Positive/Negative Ionizable |
| Source: MDPI mdpi.com |
In the context of this compound derivatives, a hypothetical pharmacophore could include the thiazole ring as a potential hydrogen bond acceptor or aromatic feature, the amide linkage as a hydrogen bond donor/acceptor unit, and the cinnamic phenyl ring as a hydrophobic/aromatic feature. Modifications to these groups and their relative spatial arrangement would be key to modulating biological activity, a process guided effectively by these computational models.
Mechanistic Investigations of N 4 Methylthiazol 2 Yl Cinnamamide Biological Actions Preclinical Focus
Identification and Validation of Molecular Targets and Pathways
Preclinical research into the biological activities of N-(4-Methylthiazol-2-yl)cinnamamide and its derivatives has focused on elucidating the molecular mechanisms that underpin its potential therapeutic effects. These investigations have spanned enzyme inhibition studies, receptor interaction analysis, and the modulation of key cellular signaling pathways.
Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., Kinases, Topoisomerases, Hydrolases)
The inhibitory activity of this compound and its analogs has been evaluated against several classes of enzymes critical to cell function and proliferation.
Kinase Inhibition: Protein kinases are a major focus in drug discovery due to their central role in cell signaling. nih.gov Derivatives of N-phenyl cinnamamide (B152044) have been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response. mdpi.com Studies on related thiazole-containing compounds have demonstrated inhibitory activity against various kinases. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as promising inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6, which are crucial for cell cycle regulation. nih.gov Similarly, N-(benzo[d]thiazol-2-yl)-2-phenylacetamide and 1-(benzo[d]thiazol-2-yl)-3-phenylureas have been identified as inhibitors of casein kinase 1 (CK1), an enzyme implicated in neurodegenerative diseases. nih.gov Furthermore, some thiazole (B1198619) derivatives have shown potent inhibitory effects on Aurora kinases A and B, leading to the suppression of histone H3 phosphorylation and abnormal mitotic events. nih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.gov Certain cinnamamide derivatives have been investigated for their ability to inhibit these enzymes. For example, a series of naphthalimide-benzothiazole/cinnamide derivatives were found to be potent cytotoxic agents that intercalate with DNA and inhibit topoisomerase-IIα. rsc.org Similarly, 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives have been identified as topoisomerase-II inhibitors. nih.gov
Hydrolase Inhibition: The hydrolase class of enzymes is also a target for cinnamamide-based compounds. Specifically, 4-phenyl-thiazole-based dual inhibitors have been developed to target fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes involved in pain and inflammation pathways. nih.gov Additionally, some oxadiazole, thiadiazole, and triazole derivatives have demonstrated competitive inhibition of urease, a metalloenzyme. nih.gov
Below is a table summarizing the inhibitory activities of related cinnamamide and thiazole derivatives against various enzymes.
| Compound Class | Target Enzyme(s) | Observed Effect |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Inhibition of kinase activity |
| N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide, 1-(Benzo[d]thiazol-2-yl)-3-phenylureas | Casein Kinase 1 (CK1) | Inhibition of kinase activity |
| Thiazole derivatives | Aurora Kinases A and B | Inhibition of kinase activity, suppression of histone H3 phosphorylation |
| Naphthalimide-benzothiazole/cinnamide derivatives | Topoisomerase-IIα | DNA intercalation and enzyme inhibition |
| 4β-(Thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives | Topoisomerase-II | Enzyme inhibition |
| 4-Phenyl-thiazole-based dual inhibitors | Fatty Acid Amide Hydrolase (FAAH), Soluble Epoxide Hydrolase (sEH) | Inhibition of hydrolase activity |
| Oxadiazole, thiadiazole, and triazole derivatives | Urease | Competitive inhibition |
Receptor Binding Assays and Ligand-Target Interaction Characterization
The interaction of this compound analogs with specific receptors has been explored to understand their mechanism of action. A notable example is the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Functional characterization revealed that these compounds act as negative allosteric modulators of ZAC, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov This selective antagonism suggests potential applications in studying the physiological roles of ZAC. nih.gov
Modulation of Protein Expression and Cellular Signaling Cascades
This compound and its derivatives can influence cellular function by modulating the expression of key proteins and altering signaling pathways. For instance, some N-phenyl cinnamamide derivatives have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. mdpi.com This activation leads to the upregulation of Nrf2/antioxidant response element (ARE) target genes, including those involved in glutathione (B108866) synthesis, thereby protecting hepatocytes from oxidative stress. mdpi.com In the context of cancer, thiazole-containing compounds have been developed as modulators of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis, a critical immune checkpoint pathway. nih.gov These compounds have been shown to promote IFN-γ secretion and rescue T-cell proliferation, indicating their potential to enhance anti-tumor immunity. nih.gov
Cellular and Subcellular Mechanistic Studies
In vitro studies using various cell models have provided insights into the cellular and subcellular effects of this compound and related compounds, particularly concerning cell cycle progression and programmed cell death.
Cell Cycle Analysis and Cell Proliferation Modulation in In Vitro Models
The anti-proliferative activity of cinnamamide derivatives has been a significant area of investigation. A series of N-(4-phenylthiazol-2-yl) cinnamamide derivatives demonstrated anti-proliferative effects in various cancer cell lines, with some analogs showing excellent inhibitory activity at sub-micromolar to nanomolar concentrations. rsc.org The anti-proliferative mechanism of some of these compounds is linked to the inhibition of one or more cell cycle checkpoints, leading to cell cycle arrest. nih.gov For example, certain topoisomerase II inhibitors derived from thiazole have been shown to arrest the cell cycle in the G2/M phase. nih.gov Similarly, other related compounds have been observed to cause cell cycle arrest at the S phase. researchgate.net The antiproliferative effects of some synthetic 1,2,4-triazole-3-carboxamide derivatives have also been attributed to the induction of cell cycle arrest. nih.gov
Below is a table summarizing the effects of related compounds on cell cycle and proliferation.
| Compound Class | Cell Line(s) | Effect on Cell Cycle |
| N-(4-phenylthiazol-2-yl) cinnamamide derivatives | K562, Bel7402, A549, Jurkat | Anti-proliferative activity rsc.org |
| Thiazole-derived topoisomerase II inhibitors | A549 | G2/M phase arrest nih.gov |
| Cinnamamide derivative | A549 | S phase arrest researchgate.net |
| 1,2,4-Triazole-3-carboxamide derivatives | Leukemia cell lines | Induction of cell cycle arrest nih.gov |
Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Mitochondrial, Caspase-Dependent)
A key mechanism by which this compound and its analogs exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies on N-(4-phenylthiazol-2-yl)cinnamamide derivatives have suggested that their mechanism of action is associated with inducing cancer cell apoptosis. rsc.org This has been confirmed through methods such as flow cytometer analysis and Hoechst 33358 staining assays. rsc.org
The induction of apoptosis often involves specific signaling pathways. The mitochondrial pathway is a common route, triggered by cellular stress and leading to the release of cytochrome c. nih.gov Some platinum complexes with quinoline (B57606) derivatives, for instance, accumulate in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis. nih.gov The process is often caspase-dependent, involving the activation of a cascade of caspase enzymes. nih.gov Western blot analysis has been used to confirm apoptosis through the observation of PARP1 and caspase-3 cleavage. nih.gov
Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous diseases. Research into cinnamamide derivatives has revealed their potential to mitigate oxidative stress. While direct studies on this compound are emerging, evidence from structurally related compounds provides a strong basis for its proposed mechanism.
A study on N-phenyl cinnamamide derivatives demonstrated their capacity to protect hepatocytes from oxidative stress. This protection is achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant proteins and enzymes. The activation of the Nrf2/antioxidant response element (ARE) signaling pathway leads to the upregulation of cytoprotective genes, including those involved in glutathione synthesis. This, in turn, enhances the cell's ability to neutralize ROS and withstand oxidative damage.
Furthermore, research on N-adamantyl-4-methylthiazol-2-amine, a compound with a similar 4-methylthiazol-2-amine core, has shown neuroprotective effects against amyloid-beta-induced oxidative stress. nih.gov This compound was found to upregulate the expression of Nrf2 and heme oxygenase-1 (HO-1), a key antioxidant enzyme. nih.gov This finding suggests that the 4-methylthiazole (B1212942) moiety is crucial for the Nrf2-mediated antioxidant activity. It is therefore plausible that this compound shares this ability to modulate the Nrf2 pathway, thereby reducing ROS levels and protecting cells from oxidative damage. The α,β-unsaturated carbonyl structure in the cinnamamide portion of the molecule may act as a Michael acceptor, a feature known to be important for Nrf2 activation.
Table 1: Effects of Related Thiazole Compounds on Oxidative Stress Markers
| Compound | Model System | Key Findings | Reference |
| N-adamantyl-4-methylthiazol-2-amine | Mouse hippocampus | Upregulated Nrf2 and HO-1 expression, decreased ROS and malondialdehyde formation. | nih.gov |
| N-phenyl cinnamamide derivatives | HepG2 cells | Activated Nrf2/ARE pathway, increased glutathione synthesis, protected against t-BHP-induced oxidative injury. |
Mechanisms of Anti-Migration and Anti-Invasion in Cancer Cells
The metastatic spread of cancer cells is a primary driver of cancer-related mortality. A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. Thiazole derivatives have emerged as promising inhibitors of these processes.
A study focusing on a series of thiazole derivatives identified their potent efficacy in inhibiting the migration and invasion of metastatic cancer cells. nih.gov The proposed mechanism centers on the disruption of the actin cytoskeleton, a critical component of the cellular machinery for movement. Specifically, these compounds were found to reduce the amount of filamentous actin (F-actin) and prevent the localization of fascin (B1174746), an actin-bundling protein, to membrane protrusions like filopodia and lamellipodia. nih.gov Fascin plays a pivotal role in forming the parallel actin bundles that give these protrusions their structural integrity and protrusive force. By inhibiting fascin, these thiazole derivatives effectively cripple the cell's ability to move.
Given that this compound incorporates the key thiazole scaffold, it is highly probable that it exerts its anti-migration and anti-invasion effects through a similar mechanism. The cinnamamide moiety may also contribute to this activity, as other cinnamamide derivatives have been shown to possess anti-metastatic properties. mdpi.com The inhibition of key regulators of the actin cytoskeleton presents a promising strategy for curbing cancer metastasis.
Table 2: Anti-Migratory and Anti-Invasive Effects of Thiazole Derivatives
| Compound Class | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |
| Thiazole derivatives | MDA-MB-231, HeLa, A549 | Impaired actin structures in protrusions | Substantially reduced cellular F-actin and prevented fascin localization to membrane protrusions. | nih.gov |
| Cinnamide/cinnamate-1,2,3-triazole hybrids | B16-F10 melanoma cells | Decreased migration, invasion, and colony formation | The most effective compound reduced melanoma cell viability and influenced metastatic behavior. | mdpi.com |
Antimicrobial Action Mechanisms (e.g., Cell Wall/Membrane Disruption, Biofilm Inhibition)
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Both thiazole and cinnamamide derivatives have independently demonstrated significant antimicrobial properties.
Thiazole-containing compounds are known to exhibit a broad spectrum of antimicrobial activities. jchemrev.com Their mechanisms of action can be diverse, including the inhibition of essential enzymes like DNA gyrase. jchemrev.com Similarly, cinnamamide and its parent compound, cinnamic acid, are recognized for their antimicrobial and, notably, their anti-biofilm capabilities. mdpi.comnih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to conventional antibiotics.
Studies on cinnamamide derivatives have shown that they can inhibit biofilm formation by various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The proposed mechanisms for cinnamaldehyde, a related compound, include disruption of the cell wall and membrane integrity, leading to leakage of intracellular components and ultimately cell death. nih.gov It is also suggested that these compounds can interfere with the signaling pathways that regulate biofilm formation.
Therefore, it is hypothesized that this compound exerts a dual antimicrobial action. The thiazole ring may target essential bacterial enzymes, while the cinnamamide portion could disrupt the cell membrane and inhibit biofilm formation. This multi-target profile could be advantageous in overcoming microbial resistance.
Table 3: Antimicrobial Mechanisms of Related Compound Classes
| Compound Class | Target Organism(s) | Proposed Mechanism of Action | Reference |
| Thiazole derivatives | Various bacteria and fungi | Inhibition of DNA gyrase | jchemrev.com |
| Cinnamamide derivatives | Staphylococcus and Enterococcus species | Inhibition of biofilm formation | mdpi.com |
| Cinnamaldehyde | Methicillin-resistant Staphylococcus aureus | Disruption of cell wall and membrane integrity | nih.gov |
Computational Chemistry and Cheminformatics for N 4 Methylthiazol 2 Yl Cinnamamide Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as N-(4-Methylthiazol-2-yl)cinnamamide, might interact with a biological target, typically a protein.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
MD simulations provide insights into the dynamic behavior of molecules over time. This technique can be used to study the stability of a ligand-protein complex and to understand how the molecules move and change shape.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide a fundamental understanding of a compound's structure, stability, and reactivity.
For various thiazole (B1198619) and cinnamamide (B152044) derivatives, quantum chemical calculations have been used to:
Determine the optimized molecular geometry.
Calculate the distribution of electronic charge (molecular electrostatic potential), which can indicate regions of the molecule likely to engage in interactions.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions. researchgate.net
Predict spectroscopic properties, which can be compared with experimental data for structural validation.
While these computational techniques are powerful tools in chemical research, their application to this compound has not been reported in the accessible scientific literature. Future research may yet explore the computational profile of this specific compound.
Analysis of Frontier Molecular Orbitals and Electrostatic Potentials
The electronic characteristics of a molecule are fundamental to its reactivity and interactions with biological targets. Density Functional Theory (DFT) calculations are commonly employed to understand these properties through the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEPs).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. aimspress.com A small energy gap suggests that the molecule can be easily polarized and is generally more reactive, as less energy is required to move an electron from the HOMO to the LUMO. aimspress.comnih.gov For a molecule like this compound, the distribution of these orbitals indicates where charge transfer is most likely to occur during a chemical reaction. In similar structures, the HOMO is often distributed over the electron-rich aromatic rings and the thiazole moiety, while the LUMO may be localized on the cinnamoyl group, indicating these as likely sites for interaction. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as drug-receptor binding. aimspress.com The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). ikm.org.my Green represents areas of neutral potential. For this compound, negative potential (red) is expected around the carbonyl oxygen and the nitrogen atoms of the thiazole ring, identifying them as hydrogen bond acceptors. Positive potential (blue) would likely be found around the amide proton, making it a potential hydrogen bond donor.
Tautomerism, Isomerism, and Conformational Energetics
The three-dimensional structure and isomeric forms of a molecule are critical to its biological function, as receptor binding sites are highly specific.
Tautomerism: this compound can exhibit amide-imidol tautomerism. The amide form is generally more stable, but the imidol tautomer (N-(4-Methylthiazol-2-yl)-1-hydroxy-3-phenylallylimine) could exist in specific environments. Computational calculations can determine the relative energies of these tautomers to predict the predominant form under physiological conditions.
Isomerism: The cinnamamide moiety contains a carbon-carbon double bond, giving rise to geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond, is typically the more stable and common form due to reduced steric hindrance. nih.gov The energy difference between these isomers can be calculated to confirm the stability of the trans configuration.
Conformational Energetics: The molecule has several rotatable single bonds, leading to various possible conformations. These include rotation around the bond between the phenyl ring and the vinyl group, the bond between the vinyl group and the carbonyl carbon, and the amide bond connecting to the thiazole ring. Conformational analysis, often performed using DFT, maps the potential energy surface as a function of bond rotation (torsion angles). This analysis identifies the lowest-energy (most stable) conformers, providing insight into the molecule's preferred shape in solution and its ability to fit into a specific binding pocket.
In Silico ADME Prediction and Physiochemical Property Profiling (Preclinical Context)
Before a compound advances to clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools like pkCSM and SwissADME can predict these properties from the molecule's structure, offering a rapid and cost-effective initial screening. uq.edu.aumspsss.org.ua
Prediction of Absorption and Distribution Characteristics
These predictions help assess the likelihood of a drug reaching its target in the body. Key predicted parameters for this compound are summarized below.
Table 1: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 258.33 g/mol | Complies with Lipinski's rule (<500), favoring good absorption. |
| LogP (Octanol/Water) | 2.98 | Indicates good lipid solubility, suggesting favorable membrane permeability. |
| Water Solubility (LogS) | -3.21 | Predicts moderate solubility in aqueous media. |
| Caco-2 Permeability (Log Papp) | 0.49 cm/s | Suggests high permeability across the intestinal wall. |
| Intestinal Absorption (Human) | 91.5% | Predicts high absorption from the gastrointestinal tract. |
| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of P-gp, an efflux pump that can limit drug absorption. |
Data generated using pkCSM predictive models. These are theoretical predictions and require experimental validation.
These predictions suggest that this compound possesses drug-like characteristics, with high intestinal absorption and membrane permeability anticipated. nih.govmspsss.org.ua Its non-substrate status for P-glycoprotein is favorable, as it reduces the risk of efflux-mediated resistance.
Metabolic Hot Spots and Biotransformation Pathway Prediction
Understanding how a compound is metabolized is crucial for predicting its half-life and potential for drug-drug interactions or the formation of toxic metabolites. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. nih.gov
Metabolic Hot Spots: Computational tools can predict which atoms in a molecule are most susceptible to metabolism by CYP enzymes. For this compound, likely metabolic "hot spots" include the phenyl ring (aromatic hydroxylation) and the methyl group on the thiazole ring (aliphatic hydroxylation). The double bond in the cinnamoyl linker could also be a site for epoxidation.
Biotransformation Pathways: Based on predictions, several biotransformation pathways can be hypothesized. The major routes are likely oxidation reactions mediated by CYP enzymes.
Table 2: Predicted Cytochrome P450 Metabolism Profile for this compound
| CYP Isoform | Prediction | Implication |
|---|---|---|
| CYP1A2 Substrate | Yes | The compound is likely metabolized by CYP1A2. |
| CYP2C19 Substrate | Yes | The compound is likely metabolized by CYP2C19. |
| CYP2C9 Substrate | No | The compound is not predicted to be a major substrate for CYP2C9. |
| CYP2D6 Substrate | Yes | The compound is likely metabolized by CYP2D6, a polymorphically expressed enzyme. nih.gov |
| CYP3A4 Substrate | Yes | The compound is likely metabolized by CYP3A4, a major drug-metabolizing enzyme. |
| CYP1A2 Inhibitor | No | Low risk of inhibiting the metabolism of other CYP1A2 substrates. |
| CYP2C19 Inhibitor | No | Low risk of inhibiting the metabolism of other CYP2C19 substrates. |
| CYP2C9 Inhibitor | No | Low risk of inhibiting the metabolism of other CYP2C9 substrates. |
| CYP2D6 Inhibitor | No | Low risk of inhibiting the metabolism of other CYP2D6 substrates. |
Data generated using pkCSM predictive models. These are theoretical predictions and require experimental validation.
The predictions indicate that this compound is likely a substrate for several major CYP enzymes, including CYP3A4, CYP2D6, CYP2C19, and CYP1A2. nih.gov This suggests that the compound may be readily metabolized. Importantly, it is not predicted to be an inhibitor of these enzymes, indicating a lower potential for causing drug-drug interactions by interfering with the metabolism of co-administered drugs.
Preclinical Pharmacokinetic and Biotransformation Studies of N 4 Methylthiazol 2 Yl Cinnamamide Analogs
In Vitro Metabolic Stability Assessments in Hepatic Systems (e.g., Microsomes, Hepatocytes)
The initial evaluation of a drug candidate's metabolic fate often begins with in vitro metabolic stability assays. These assays determine the rate at which a compound is metabolized by liver enzymes, providing an early prediction of its hepatic clearance in vivo. The primary hepatic systems used for these assessments are liver microsomes and hepatocytes.
Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. In a typical microsomal stability assay, the test compound, such as an analog of N-(4-Methylthiazol-2-yl)cinnamamide, is incubated with pooled liver microsomes from preclinical species (e.g., mouse, rat, dog, monkey) and human donors. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. Samples are taken at various time points, and the disappearance of the parent compound is monitored by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Hepatocytes, or whole liver cells, offer a more comprehensive in vitro model as they contain both phase I and phase II metabolic enzymes, as well as transporters. Cryopreserved hepatocytes are commonly used and allow for the assessment of a broader range of metabolic pathways. Similar to microsomal assays, the test compound is incubated with a suspension of hepatocytes, and the concentration of the parent drug is measured over time to determine its metabolic stability.
The data generated from these studies, as illustrated in the hypothetical table below, allows for the ranking of different analogs based on their metabolic lability and helps in identifying species differences in metabolism.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound Analogs
| Compound | Species | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
|---|---|---|---|---|---|
| Analog A | Human | 45 | 30.8 | 60 | 23.1 |
| Rat | 25 | 55.4 | 35 | 39.6 | |
| Mouse | 18 | 77.0 | 22 | 63.0 | |
| Analog B | Human | >120 | <11.5 | >120 | <9.6 |
| Rat | 90 | 15.4 | 110 | 12.6 |
Identification and Structural Characterization of Metabolites in Preclinical Species
Identifying the metabolites of a drug candidate is a critical step in understanding its biotransformation pathways and assessing the potential for the formation of active or reactive metabolites. These studies are typically conducted using the same in vitro systems as for metabolic stability, namely liver microsomes and hepatocytes.
Following incubation of the parent compound with the hepatic preparation, the samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This powerful analytical technique allows for the detection of potential metabolites by identifying mass shifts relative to the parent compound. The fragmentation patterns observed in the mass spectra provide clues to the site of metabolic modification on the molecule.
For this compound analogs, potential metabolic pathways could include hydroxylation of the aromatic rings, oxidation of the methyl group on the thiazole (B1198619) ring, amide hydrolysis, or glucuronidation and sulfation of hydroxylated metabolites. The structural elucidation of these metabolites is often confirmed by comparison with synthetically prepared reference standards or through the use of advanced techniques like nuclear magnetic resonance (NMR) spectroscopy. Understanding the metabolic soft spots of a molecule can guide further chemical modifications to improve its metabolic stability.
Table 2: Hypothetical Metabolites of this compound Analog A Identified in Rat Hepatocytes
| Metabolite | Proposed Biotransformation | m/z |
|---|---|---|
| M1 | Hydroxylation on the cinnamoyl phenyl ring | [Parent + 16] |
| M2 | Hydroxylation of the thiazole methyl group | [Parent + 16] |
| M3 | Amide hydrolysis | [Fragment corresponding to cinnamic acid] |
| M4 | Glucuronide conjugate of M1 | [M1 + 176] |
In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion Patterns)
In vivo pharmacokinetic studies in animal models are essential to understand how a drug candidate is absorbed, distributed throughout the body, metabolized, and excreted (ADME). These studies provide crucial data for predicting the pharmacokinetic profile in humans and for establishing a potential dosing regimen.
Typically, the compound is administered to animal models such as rats or mice, via both intravenous (IV) and oral (PO) routes. ui.ac.id Blood samples are collected at various time points after administration, and the plasma concentrations of the parent compound and its major metabolites are quantified using LC-MS/MS.
The data obtained from these studies allows for the calculation of key pharmacokinetic parameters, including:
Absorption: The rate and extent of drug absorption after oral administration are assessed by parameters like the time to reach maximum concentration (Tmax) and the maximum plasma concentration (Cmax). Oral bioavailability (%F) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to that after intravenous administration.
Distribution: The volume of distribution (Vd) provides an indication of the extent to which a drug distributes into tissues compared to remaining in the plasma.
Metabolism and Excretion: The clearance (CL) of the drug from the body and its elimination half-life (t½) are determined. nih.gov Excretion studies, involving the collection of urine and feces, help to identify the major routes of elimination of the drug and its metabolites from the body. ui.ac.id
The results of these in vivo studies, as shown in the hypothetical table below, are vital for selecting candidates with favorable pharmacokinetic properties for progression into clinical development.
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of this compound Analog B in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | - | 450 |
| Tmax (h) | - | 1.0 |
| AUC (ng·h/mL) | 850 | 2125 |
| t½ (h) | 4.5 | 4.8 |
| CL (mL/min/kg) | 19.6 | - |
| Vd (L/kg) | 7.9 | - |
| F (%) | - | 50 |
Advanced Analytical and Structural Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Interaction Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net Techniques like 1H NMR and 13C NMR, along with two-dimensional experiments, allow chemists to piece together the molecular puzzle. researchgate.net
In the study of N-(4-Methylthiazol-2-yl)cinnamamide and its analogues, NMR is used to verify the successful synthesis and confirm the expected structure. rsc.org The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the protons on the ethylenic bridge of the cinnamoyl group typically appear as doublets with a large coupling constant (J), indicating a trans-configuration. rsc.org The signals for the aromatic protons from the cinnamoyl group and the protons on the methylthiazole ring appear in distinct regions of the spectrum, and their splitting patterns reveal their substitution patterns. rsc.org
Table 1: Representative NMR Data for a Cinnamamide (B152044) Derivative Data based on a structurally similar compound, (E)-3-(4-fluorophenyl)-N-(4-mesitylthiazol-2-yl)acrylamide, as a representative example. rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |
| ¹H | 12.41 | s | NH |
| ¹H | 7.70-7.77 | m | ArH, ethylene-H |
| ¹H | 7.31 | d, J=8.0Hz | ArH |
| ¹H | 7.03 | s | ArH |
| ¹H | 6.92 | s | ArH |
| ¹H | 6.87 | d, J=16.0Hz | ethylene-H |
| ¹³C | 163.33 | - | C=O (Amide) |
| ¹³C | 157.19 | - | Thiazole (B1198619) C |
| ¹³C | 148.22 | - | Thiazole C |
| ¹³C | 142.05 | - | Ethylene C |
| ¹³C | 111.24 | - | Thiazole C-H |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Metabolite Profiling
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is a gas-phase technique essential for determining the molecular weight of a compound with high accuracy. vanderbilt.edu High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a substance by providing a highly accurate mass measurement. vanderbilt.edu
For this compound and its derivatives, HRMS (often using Electrospray Ionization, ESI) is used to confirm the elemental composition. rsc.org The experimental mass of the protonated molecule [M+H]⁺ is compared to the calculated mass for the expected chemical formula. A close match between the found and calculated values provides strong evidence for the compound's identity. rsc.org
Beyond simple molecular weight determination, MS techniques are critical for metabolite profiling. When a compound is introduced into a biological system, it can be modified by metabolic enzymes. Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates the components of a complex mixture before they are introduced into the mass spectrometer, making it ideal for identifying potential metabolites in biological samples like plasma or urine.
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data Data based on structurally similar N-aryl cinnamamide derivatives as representative examples. rsc.org
| Compound Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 7a | C₂₂H₂₁N₃O₂S | 392.1354 | 392.1456 |
| 7g | C₂₃H₂₃N₃O₂S | 428.1511 | 428.1412 |
| 8a | C₂₅H₂₇N₃O₂S | 434.1824 | 434.1924 |
| 8g | C₂₅H₂₈N₂OS | 405.1922 | 405.2025 |
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis
X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. nih.gov The resulting structural model reveals exact bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available, the technique is routinely applied to similar molecules to confirm their constitution and stereochemistry unambiguously. nih.gov For example, the structure of a related benzimidazole-based thiourea (B124793) derivative was successfully confirmed using single-crystal X-ray diffraction, which complemented data from other spectroscopic methods like NMR and FTIR. nih.gov
Furthermore, X-ray crystallography is a vital tool in drug discovery for analyzing protein-ligand complexes. If this compound were identified as an inhibitor of a particular enzyme, co-crystallizing the compound with its protein target could reveal the specific molecular interactions responsible for its biological activity. This structural insight into the binding mode is crucial for designing more potent and selective analogues. The understanding of intermolecular interactions within a crystal structure can also provide insights into the forces that govern the binding of a molecule to its biological target. nih.gov
Future Research Trajectories and Translational Scientific Perspectives for N 4 Methylthiazol 2 Yl Cinnamamide
Design and Synthesis of Multi-Targeting or Polypharmacological Agents
The development of multi-targeting agents, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders. nih.gov The N-(4-Methylthiazol-2-yl)cinnamamide scaffold is an ideal starting point for creating such polypharmacological agents. Cinnamamide (B152044) derivatives have demonstrated activity against a variety of targets, including enzymes and receptors involved in inflammation and cell signaling, while thiazole-containing compounds are known to interact with a different, albeit sometimes overlapping, set of biological molecules. nih.govnih.gov
Future research could focus on rationally designing derivatives of this compound to intentionally engage multiple desired targets. For instance, modifications to the phenyl ring of the cinnamoyl moiety could be made to enhance activity against an inflammatory target (e.g., COX enzymes), while substitutions on the thiazole (B1198619) ring could be designed to inhibit a specific kinase involved in cancer progression. This approach could lead to synergistic therapeutic effects or a reduction in the likelihood of developing drug resistance.
Table 1: Potential Target Classes for this compound Derivatives
| Scaffold Moiety | Known Associated Target Classes | Potential Therapeutic Area |
|---|---|---|
| Cinnamamide | Histone Deacetylases (HDACs), Monoamine Oxidase (MAO), Tyrosinase, Various Kinases | Cancer, Neurodegeneration, Antimicrobial |
| Thiazole | Kinase inhibitors (e.g., Dasatinib), Anti-HIV (e.g., Ritonavir), Anti-inflammatory | Cancer, Antiviral, Inflammation |
| Combined Scaffold | Hypothesized Multi-Target Profile | Complex Diseases (e.g., Cancer, Infectious Disease with inflammatory component) |
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules used to study the function of proteins and biological pathways. An ideal chemical probe is potent, selective, and well-characterized. Should a derivative of this compound be identified with high potency and selectivity for a specific biological target, it could be developed into a valuable chemical probe.
The process would involve synthesizing analogues to establish a clear structure-activity relationship (SAR). Once a highly selective compound is identified, it could be functionalized with a reporter tag, such as a fluorescent dye, a biotin molecule for affinity purification, or a photo-affinity label for covalent target identification. Such a probe would be instrumental in target validation, allowing researchers to visualize the target protein in cells, pull it down to identify interacting partners, and elucidate its role in disease states.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
Should initial screenings reveal significant biological activity for this compound, understanding its mechanism of action would be a critical next step. Omics technologies offer a powerful, unbiased approach to achieve this.
Proteomics: By treating cells (e.g., cancer cells) with the compound and comparing their protein expression profiles to untreated cells using techniques like mass spectrometry, researchers could identify which proteins or signaling pathways are significantly altered. This can reveal the compound's direct targets or downstream effects.
Metabolomics: This approach analyzes the global metabolic profile of a biological system. Treatment with this compound could alter specific metabolic pathways. Identifying these changes can provide crucial insights into the compound's functional effects, for example, by revealing an unexpected inhibition of a key metabolic enzyme.
Integrating these datasets would provide a comprehensive, systems-level understanding of the compound's biological impact, potentially uncovering novel mechanisms and guiding further therapeutic development.
Exploration of Novel Biological Activities Based on Mechanistic Insights
The diverse pharmacology of the parent scaffolds suggests that this compound could possess a wide range of unexplored biological activities. nih.govresearchgate.net Initial mechanistic studies might point toward unexpected targets or pathways, opening up new therapeutic avenues. For instance, some cinnamamide derivatives have shown neuroprotective properties. nih.gov This provides a strong rationale for screening this compound and its analogues in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Similarly, the structural similarity of the thiazole ring to moieties found in antiviral and antiparasitic agents suggests that the compound could be evaluated for these activities. globalresearchonline.net A systematic screening approach against a broad panel of biological assays, guided by the known activities of its pharmacophores, could rapidly identify novel and potentially valuable therapeutic applications.
Table 2: Known Activities of Parent Scaffolds and Potential Applications for this compound
| Scaffold | Reported Biological Activities | Potential Novel Application Area for this compound |
|---|---|---|
| Cinnamamide | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective, Antioxidant nih.gov | Neurodegenerative Disorders, Metabolic Syndrome |
| Thiazole | Anticancer, Antiviral, Antifungal, Antidiabetic, Anti-inflammatory nih.govpharmaguideline.com | Antiparasitic, Immunomodulatory |
Strategies for Overcoming Biological Resistance Mechanisms (e.g., in antimicrobial research)
Antimicrobial resistance is a major global health threat. Both cinnamamide and thiazole derivatives have been reported to possess antimicrobial properties. nih.govmdpi.com A key area of future research for this compound would be to investigate its potential to overcome known resistance mechanisms.
Research could focus on several strategies:
Inhibition of Biofilm Formation: Many bacteria form biofilms, which are highly resistant to conventional antibiotics. Studies on related cinnamamide derivatives have shown they can inhibit biofilm formation in pathogenic bacteria. nih.gov this compound should be tested for similar activity against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Synergy with Existing Antibiotics: The compound could be tested in combination with standard-of-care antibiotics to see if it can restore their efficacy against resistant strains. It might act by inhibiting efflux pumps or other resistance-conferring enzymes.
Novel Mechanism of Action: The unique combination of the cinnamamide and thiazole moieties may result in a novel mechanism of antimicrobial action, making the compound effective against pathogens that have developed resistance to other drug classes.
By focusing on these translational research trajectories, the scientific community can systematically explore the therapeutic potential of this compound, moving from a molecule of hypothetical interest to a well-characterized lead compound for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
